N-[4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]furan-2-carboxamide
Overview
Description
N-[4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure includes a furan ring, a phenylprop-2-enoyl group, and a carbamothioyl group, making it a unique molecule with significant potential in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]furan-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 4-aminoacetophenone with quinoline-3-carboxylic acid using thionyl chloride (SOCl2) to form an intermediate compound. This intermediate then undergoes a Claisen–Schmidt reaction with piperonal in the presence of potassium hydroxide (KOH) solution as a catalyst in ethanol under ultrasonic irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The phenylprop-2-enoyl group can be reduced to form the corresponding phenylpropyl derivative.
Substitution: The carbamothioyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenylpropyl derivatives.
Substitution: Various carbamothioyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells through the activation of the p53-p21 pathway, leading to cell cycle arrest and programmed cell death . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-[[4-(prop-2-enylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide: Similar structure but with a prop-2-enylsulfamoyl group instead of a phenylprop-2-enoyl group.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Contains a quinoline ring instead of a furan ring.
Uniqueness
N-[4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-[4-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-19(13-8-15-5-2-1-3-6-15)24-21(28)23-17-11-9-16(10-12-17)22-20(26)18-7-4-14-27-18/h1-14H,(H,22,26)(H2,23,24,25,28)/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGISPRXQVRKFN-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00417518 | |
Record name | STK034541 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00417518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6148-98-7 | |
Record name | STK034541 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00417518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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